5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, a sulfonyl group attached to a piperidine ring, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the chlorination of 4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an alcoholic solvent.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the sulfonyl and carbonitrile groups, which can form hydrogen bonds or electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a carbonitrile group makes it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-(4-methylpiperidin-1-yl)sulfonylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-4-6-18(7-5-9)21(19,20)14-12(8-16)10(2)13(15)11(3)17-14/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAJRKQGXDALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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